molecular formula C18H25N3O4S B10990068 N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B10990068
M. Wt: 379.5 g/mol
InChI Key: PNWFDNYLQMNUTP-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound with the molecular formula C18H25N3O4S This compound is notable for its unique structure, which includes a cyclohexyl group, a benzamide moiety, and a dioxidotetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-aminobenzoic acid with cyclohexylamine under appropriate conditions to form N-cyclohexyl-3-aminobenzamide.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The next step involves the introduction of the dioxidotetrahydrothiophenyl group. This can be done by reacting the intermediate with 3-chloroperoxybenzoic acid (m-CPBA) to introduce the sulfone group, followed by coupling with the appropriate thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins or enzymes, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific biological pathways, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophenyl group may play a crucial role in binding to these targets, while the benzamide moiety could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to its combination of a cyclohexyl group, a benzamide moiety, and a dioxidotetrahydrothiophenyl group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

N-cyclohexyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C18H25N3O4S/c22-17(19-14-6-2-1-3-7-14)13-5-4-8-15(11-13)20-18(23)21-16-9-10-26(24,25)12-16/h4-5,8,11,14,16H,1-3,6-7,9-10,12H2,(H,19,22)(H2,20,21,23)

InChI Key

PNWFDNYLQMNUTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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